N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
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Overview
Description
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide is a compound that belongs to the class of coumarin derivatives Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities
Preparation Methods
The synthesis of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide typically involves the reaction of 2-oxo-2H-chromen-3-yl derivatives with phenoxyethanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including as an anticancer and antiviral agent.
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting its antioxidant effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide can be compared with other coumarin derivatives such as:
N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide: This compound also exhibits biological activities and is used in similar applications.
2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones: These compounds have been studied for their antimicrobial and anticancer properties.
3-(2-oxo-2H-chromen-3-yl)-2H,5H-pyrano[3,2-c]chromen-2-one: Known for its antineoplastic activity, this compound represents a new leading skeleton for further antitumor studies.
This compound stands out due to its unique combination of a coumarin core with a phenoxyethanesulfonamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBYNCKSHIYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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